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Compound of Interest

Compound Name:
3-(Bromomethyl)phenoxyacetic

acid

Cat. No.: B154868 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
(Bromomethyl)phenoxyacetic acid, a compound of interest in synthetic chemistry and drug

discovery. Due to the limited availability of specific experimental spectra in public databases,

this guide presents predicted and typical spectroscopic data based on the known chemical

structure. It also includes detailed, generalized experimental protocols for acquiring such data,

intended to serve as a practical reference for researchers.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 3-
(Bromomethyl)phenoxyacetic acid. These values are derived from established principles of

NMR, IR, and Mass Spectrometry and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-13 Singlet (broad) 1H -COOH

~7.2-7.4 Multiplet 1H Ar-H

~7.0-7.2 Multiplet 2H Ar-H

~6.8-7.0 Multiplet 1H Ar-H

~4.7 Singlet 2H -OCH₂-

~4.5 Singlet 2H -CH₂Br

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm Assignment

~170-175 -COOH

~157-160 Ar-C-O

~138-141 Ar-C-CH₂Br

~129-131 Ar-CH

~122-125 Ar-CH

~115-118 Ar-CH

~113-116 Ar-CH

~65-68 -OCH₂-

~32-35 -CH₂Br

Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Strong, Broad O-H stretch (Carboxylic Acid)

2850-3000 Medium
C-H stretch (Aromatic &

Aliphatic)

1680-1710 Strong C=O stretch (Carboxylic Acid)

1580-1600, 1450-1500 Medium-Strong C=C stretch (Aromatic Ring)

1200-1300 Strong
C-O stretch (Ether &

Carboxylic Acid)

600-700 Medium-Strong C-Br stretch

Mass Spectrometry (MS) Data
m/z Interpretation

244/246
[M]⁺ Molecular ion peak (presence of Br

isotopes)

185/187 [M - COOH]⁺

165 [M - CH₂Br]⁺

107 [C₇H₇O]⁺

91 [C₇H₇]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of solid

organic compounds like 3-(Bromomethyl)phenoxyacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-25 mg of 3-(Bromomethyl)phenoxyacetic acid in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice

of solvent should be based on the solubility of the compound and should not have signals

that overlap with the analyte's signals.[1][2]
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Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift calibration (δ = 0.00 ppm).[1]

Data Acquisition:

Transfer the solution to a clean, dry 5 mm NMR tube.

Place the NMR tube in the spectrometer's probe.

Acquire the ¹H NMR spectrum. For a more detailed structural analysis, ¹³C NMR and 2D

NMR (e.g., COSY, HSQC) experiments can also be performed.

Fourier-Transform Infrared (FT-IR) Spectroscopy
A common method for solid samples is the KBr pellet technique:

Sample Preparation: Grind 1-2 mg of 3-(Bromomethyl)phenoxyacetic acid with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.[3]

Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic

press to form a thin, transparent pellet.[3]

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of a blank KBr pellet.

Record the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background to generate the final transmittance or absorbance

spectrum.

Alternatively, the Attenuated Total Reflectance (ATR) method can be used for solid powders,

which requires minimal sample preparation.[3]

Mass Spectrometry (MS)
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For a non-volatile organic acid, Electrospray Ionization (ESI) coupled with a mass analyzer

(e.g., Quadrupole or Time-of-Flight) is a suitable technique.

Sample Preparation: Dissolve a small amount of 3-(Bromomethyl)phenoxyacetic acid in a

suitable solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL.

Further dilute this stock solution to the low µg/mL or ng/mL range with the mobile phase.[4]

Instrumentation:

The sample solution is introduced into the ESI source via direct infusion or through a liquid

chromatography (LC) system.

Set the mass spectrometer to operate in either positive or negative ion mode. For a

carboxylic acid, negative ion mode is often preferred to observe the deprotonated

molecule [M-H]⁻.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to

observe the molecular ion and characteristic fragment ions.

Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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